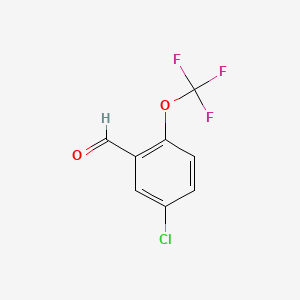

5-Chloro-2-(trifluoromethoxy)benzaldehyde

描述

5-Chloro-2-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.57 g/mol . It is characterized by the presence of a chloro group at the 5-position and a trifluoromethoxy group at the 2-position on a benzaldehyde ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde typically involves the introduction of the chloro and trifluoromethoxy groups onto a benzaldehyde ring. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: 5-Chloro-2-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: 5-Chloro-2-(trifluoromethoxy)benzoic acid.

Reduction: 5-Chloro-2-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

5-Chloro-2-(trifluoromethoxy)benzaldehyde is utilized across several research domains:

Chemistry

- Intermediate in Synthesis: It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals, facilitating the development of complex organic molecules.

Biology

- Enzyme Studies: The compound is employed in enzyme-catalyzed reaction studies, acting as a probe to investigate biological pathways.

- Antimicrobial Activity: Recent studies indicate its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Medicine

- Drug Development: The compound is explored for its therapeutic properties, particularly in developing new drugs targeting specific diseases.

The unique structure of this compound enhances its reactivity and biological activity. It interacts with biological systems, influencing various biochemical pathways.

Antimicrobial Properties:

Recent evaluations using Minimum Inhibitory Concentration (MIC) methods demonstrate its potential as an antimicrobial agent:

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin | 100 |

| Escherichia coli | 62.5 | Ciprofloxacin | 25 |

| Candida albicans | 250 | Griseofulvin | 500 |

Case Studies

-

Antimicrobial Efficacy:

A study highlighted that derivatives of benzaldehyde with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of trifluoromethoxy groups significantly increased potency. -

Anticancer Research:

Comparative analyses of similar compounds revealed significant cytotoxic effects on cancer cells through caspase-dependent pathways. This indicates the potential for developing new anticancer agents based on this compound. -

Enzyme Inhibition:

Research demonstrated that certain derivatives could inhibit enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs), crucial in estrogen metabolism. Inhibitors showed up to 89% inhibition at concentrations as low as 1 μM, suggesting applications in treating estrogen-dependent diseases such as breast cancer.

作用机制

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes and other molecular targets, influencing biochemical pathways and processes.

相似化合物的比较

2-Chloro-5-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

2-(Trifluoromethoxy)benzaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.

Uniqueness: 5-Chloro-2-(trifluoromethoxy)benzaldehyde is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.

生物活性

5-Chloro-2-(trifluoromethoxy)benzaldehyde is an organic compound characterized by its unique combination of halogenated and methoxy functionalities. This structure significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C8H4ClF3O

- Molecular Weight : 208.57 g/mol

- Appearance : Pale yellow to light brown solid

The presence of the chloro group and the trifluoromethoxy moiety enhances the compound's reactivity, allowing it to interact with biological systems in diverse ways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin | 100 |

| Escherichia coli | 62.5 | Ciprofloxacin | 25 |

| Candida albicans | 250 | Griseofulvin | 500 |

These findings suggest that the compound may serve as a potential antimicrobial agent, particularly against resistant strains of bacteria and fungi .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in hepatocellular carcinoma (HepG2) and mammary gland cancer (MCF-7) cell lines. The following table summarizes the inhibitory effects on key protein kinases associated with cancer progression:

| Kinase | IC50 (µM) |

|---|---|

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

| CDK2 | 0.886 |

These results indicate that this compound may act as a multi-targeted agent, affecting several pathways involved in tumor growth and survival .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate their activity, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Interaction with Antibiotics

Research has also explored the compound's role as an antibiotic modulator. It has been shown to enhance the efficacy of standard antibiotics like ciprofloxacin by reducing their MIC values when used in combination treatments. This suggests a potential application in overcoming antibiotic resistance .

Case Studies

- Antimicrobial Efficacy : A study evaluating various derivatives of benzaldehyde found that those containing halogen substitutions displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of trifluoromethoxy groups was particularly beneficial in increasing potency.

- Anticancer Research : In a comparative analysis, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results indicated significant cytotoxic effects through caspase-dependent pathways, highlighting its potential as a therapeutic agent against specific cancers .

常见问题

Q. What are the optimal synthetic routes for 5-Chloro-2-(trifluoromethoxy)benzaldehyde, and how do reaction conditions affect yield and purity?

Basic Research Question

The synthesis typically involves sequential halogenation and functional group introduction. A common approach is the Ullmann-type coupling or nucleophilic aromatic substitution to introduce the trifluoromethoxy group. For example, starting from 2-hydroxy-5-chlorobenzaldehyde, trifluoromethylation can be achieved using trifluoromethyl iodide (CF₃I) under copper(I) catalysis . Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and base selection (e.g., K₂CO₃) critically influence yield (reported up to 75–85%) and purity. Side reactions, such as over-halogenation, are minimized by controlling stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of this compound?

Basic Research Question

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.3 ppm. Aromatic protons show characteristic splitting patterns: a doublet (J ≈ 8.9 Hz) for H-3 and H-6, and a doublet of doublets (J ≈ 2.8 Hz) for H-4 due to coupling with Cl and CF₃O groups .

- ¹³C NMR : The aldehyde carbon resonates at δ ~190 ppm. The CF₃O group causes deshielding of adjacent carbons (C-2 at δ ~150 ppm) .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch of trifluoromethoxy) confirm functional groups .

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with retention time matching reference standards .

Q. What role does the trifluoromethoxy group play in the electronic properties and reactivity of this benzaldehyde derivative?

Advanced Research Question

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent due to its inductive (-I) effect, which:

- Deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself.

- Enhances stability of the aldehyde group against oxidation by reducing electron density at the carbonyl carbon.

- Influences hydrogen bonding in supramolecular assemblies, as shown in X-ray crystallography studies of similar fluorinated aldehydes .

Computational studies (DFT) reveal that the -OCF₃ group increases the compound’s dipole moment, affecting solubility in polar aprotic solvents .

Q. What are the challenges in achieving regioselectivity during the introduction of substituents in the synthesis of this compound?

Advanced Research Question

Regioselectivity is complicated by competing substitution patterns. For example:

- Halogenation : Chlorination at C-5 must avoid over-substitution at C-3 or C-4. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) ensures precise positioning .

- Trifluoromethoxy Introduction : Competing O- vs. C-trifluoromethylation is mitigated by using bulky ligands (e.g., phenanthroline) in copper-catalyzed reactions .

Side products (e.g., 5-chloro-3-trifluoromethoxy isomers) are identified via LC-MS and minimized by optimizing reaction time and catalyst loading .

Q. How does this compound serve as a precursor in the synthesis of biologically active compounds or metal complexes?

Advanced Research Question

- Schiff Base Formation : The aldehyde reacts with primary amines to form imines, which coordinate to metals (e.g., Zn²⁺, Cu²⁺) for catalytic or photoluminescent applications. For example, Zn complexes of related chlorinated benzaldehydes exhibit tetrahedral geometries confirmed by EXAFS .

- Pharmaceutical Intermediates : It is a key precursor in synthesizing NLRP3 inflammasome inhibitors, where the trifluoromethoxy group enhances metabolic stability .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 5-chloro-2-(trifluoromethyl)phenylboronic acid ) generates biaryl structures for material science applications.

属性

IUPAC Name |

5-chloro-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRCCSALVWMZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676443 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-15-8 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。